REACTION_SMILES
|
[CH3:20][CH2:21][OH:22].[Cl:1][S:2](=[O:3])(=[O:4])[c:5]1[cH:6][cH:7][c:8]([O:9][C:10]([C:11](=[O:12])[O:13][CH2:14][CH3:15])([CH3:16])[CH3:17])[cH:18][cH:19]1.[Cl:25][CH2:26][Cl:27].[ClH:24].[Sn:23]>>[SH:2][c:5]1[cH:6][cH:7][c:8]([O:9][C:10]([C:11](=[O:12])[O:13][CH2:14][CH3:15])([CH3:16])[CH3:17])[cH:18][cH:19]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C(C)(C)Oc1ccc(S(=O)(=O)Cl)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Sn]
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C(C)(C)Oc1ccc(S)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |